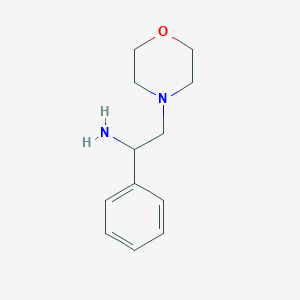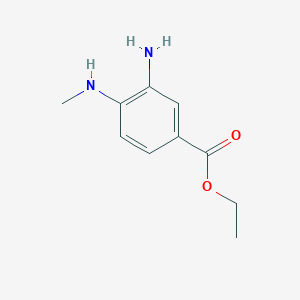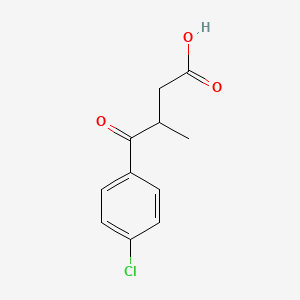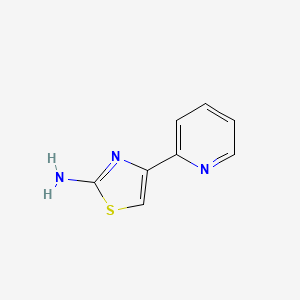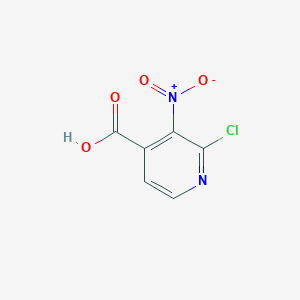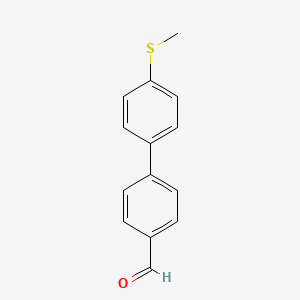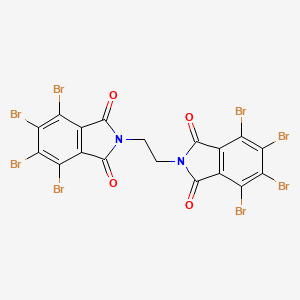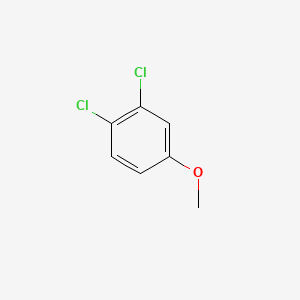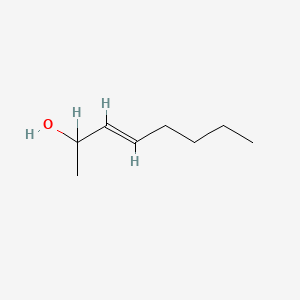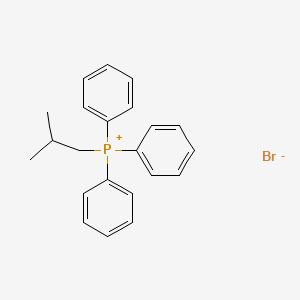
Isobutyltriphenylphosphonium bromide
描述
Isobutyltriphenylphosphonium bromide is a research intermediate used in organic synthesis . It is used in the preparation of phosphonium salts with antiviral properties . It has also been used to prepare the novel sponge-derived amino acid bengamide E and “hot pepper” capsaicinoids .
Molecular Structure Analysis
The molecular formula of Isobutyltriphenylphosphonium bromide is (CH3)2CHCH2P(C6H5)3Br . It has a molecular weight of 401.32 .Physical And Chemical Properties Analysis
Isobutyltriphenylphosphonium bromide is a white to slightly yellow crystalline powder . It has a melting point of 200-202 °C .科学研究应用
Synthesis and Material Applications
Isobutyltriphenylphosphonium bromide has been utilized in the synthesis of various materials. A study demonstrated its use in the preparation of isobutylene-based ionomers, highlighting its role in creating dynamic mechanical properties similar to thermoset vulcanizates. This phosphonium bromide variant contributed to the elastomeric network formation due to ion-pair aggregation, as evidenced by analyses such as dynamic mechanical and dilute solution viscosity, along with 1H NMR spin−spin relaxation studies (Parent et al., 2004).
Corrosion Inhibition
In the field of corrosion inhibition, similar compounds like cetyltriphenylphosphonium bromide have been investigated. They demonstrated a notable inhibitive effect on steel corrosion in acidic solutions, primarily through adsorption processes that form a protective barrier layer on the metal, safeguarding it against acid attack. This research also delved into the thermodynamics of the adsorption process, enhancing our understanding of such inhibitors (Wanees, 2016).
Medical and Biological Research
In medical research, related phosphonium bromide compounds have been synthesized for specific applications. For instance, a mitochondria-targeted spin trap with a lipophilic cation was developed for potentially studying oxidative stress in mitochondria. This highlights the potential biomedical application of phosphonium bromides in the realm of cellular and molecular biology (Quin et al., 2009).
Green Chemistry and Environmental Applications
Isopentyltriphenylphosphonium bromide has been examined as a green inhibitor for mild steel corrosion in acidic mediums. Studies have highlighted its high inhibition efficiency and the formation of a monolayer by self-assembly of surfactant molecules at metal surfaces, which significantly increases corrosion inhibition ability. These findings are crucial for environmentally-friendly corrosion prevention strategies (Goyal et al., 2020).
Chemical Process and Reaction Promotion
Research in the chemical synthesis domain has utilized hexyltriphenylphosphonium bromide as a bifunctional promoter in the presence of cerium(IV) ammonium nitrate for the Michael reaction. This study emphasizes the role of phosphonium bromides in promoting chemoselective reactions, contributing to the field of organic synthesis and chemical engineering (Bahrami et al., 2021).
Antibacterial Applications
The antibacterial properties of certain phosphonium bromides have been investigated, with studies showing their effectiveness against both Gram-positive and Gram-negative bacteria. For instance, the synthesis of cellulose/quaternary phosphonium salt to impart antibacterial properties to cellulose illustrates the potential of phosphonium bromides indeveloping biocidal materials. This research is significant in the field of biotechnology and material science, where antibacterial properties are essential (Kong et al., 2013).
Surface Science and Interface Chemistry
Alkyltriphenylphosphonium bromides have been systematically studied for their aggregation behavior in aqueous solutions. The research focused on the role of the head group in self-assembling systems, contributing valuable insights into surface and interface chemistry. Such studies are vital for understanding the interactions at the molecular level in various applications ranging from pharmaceuticals to materials engineering (Gainanova et al., 2012).
Micellization and Surfactant Behavior
The mixed micellization properties of cationic monomeric and gemini surfactants, including hexadecyltriphenylphosphonium bromide, have been investigated. Understanding the critical micelle concentration and interaction parameters of these surfactants in aqueous solution is crucial for applications in detergency, drug delivery, and nanotechnology (Tikariha et al., 2010).
Photocatalysis
The use of difluoromethyltriphenylphosphonium bromide under visible-light photoredox conditions for bromodifluoromethylation of alkenes is another interesting application. This research underscores the potential of phosphonium bromides in photocatalytic processes, which is important in green chemistry and sustainable chemical synthesis (Lin et al., 2016).
安全和危害
Isobutyltriphenylphosphonium bromide is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area .
属性
IUPAC Name |
2-methylpropyl(triphenyl)phosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24P.BrH/c1-19(2)18-23(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22;/h3-17,19H,18H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIKPDPHNYHUZQW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24BrP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10945559 | |
| Record name | (2-Methylpropyl)(triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10945559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isobutyltriphenylphosphonium bromide | |
CAS RN |
22884-29-3 | |
| Record name | Phosphonium, (2-methylpropyl)triphenyl-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22884-29-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isobutyltriphenylphosphonium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022884293 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2-Methylpropyl)(triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10945559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isobutyltriphenylphosphonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.159 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



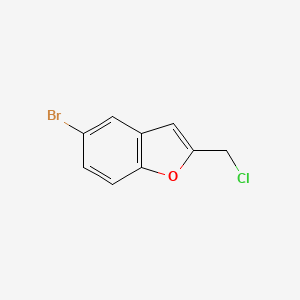
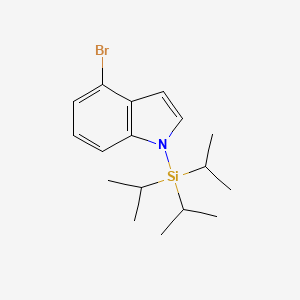
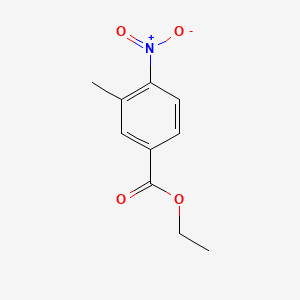
![4'-(Octyloxy)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1585772.png)
